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Compound of Interest

Compound Name: Tetraoctylammonium iodide

Cat. No.: B094713

An in-depth analysis of the crystal structure and molecular geometry of tetraoctylammonium
iodide remains an area of active scientific inquiry, as a complete, publicly available crystal
structure for this specific compound has yet to be reported. However, by examining related
structures and available data, we can construct a comprehensive understanding of its probable
structural characteristics. This guide provides a detailed overview based on available scientific
literature, including a comparative analysis with the well-characterized analogue, tetra-n-
butylammonium iodide, to offer valuable insights for researchers, scientists, and drug
development professionals.

Executive Summary

This technical guide addresses the crystal structure and molecular geometry of
tetraoctylammonium iodide. Due to the current absence of a complete, published crystal
structure for tetraoctylammonium iodide, this document leverages crystallographic data from
a co-crystal of tetraoctylammonium bromide and provides a detailed analysis of the crystal
structure of tetra-n-butylammonium iodide as a closely related and illustrative example. The
guide presents quantitative data in structured tables, details the experimental protocols for
crystal structure determination, and includes a visualization of the general molecular structure.

Molecular Structure of the Tetraoctylammonium
Cation
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The tetraoctylammonium cation consists of a central nitrogen atom bonded to four octyl chains.
This quaternary ammonium structure results in a positive charge localized on the nitrogen
atom. The four long alkyl chains are expected to adopt a staggered conformation to minimize
steric hindrance, leading to a roughly tetrahedral arrangement around the central nitrogen
atom.

A crystal structure containing the tetraoctylammonium cation, specifically in a co-crystal with
fullerene (C60), has been reported as (TOA+)(C60 ). While this is not the pure iodide salt, it
provides valuable insight into the packing and dimensions of the tetraoctylammonium cation in
a crystalline environment.

Table 1: Crystallographic Data for a Compound
: . he T I : ~ati

Parameter Value

Compound (Tetraoctylammonium)(C60)
Chemical Formula C92H68N

Crystal System Orthorhombic

Space Group P212121

a (R) 14.7270(10)

b (A) 18.252(2)

c (A) 22.211(2)

Volume (A3) 5969.9(9)

z 4

Case Study: Crystal Structure of Tetra-n-
butylammonium lodide

Given the lack of a complete crystal structure for tetraoctylammonium iodide, a detailed
examination of its shorter-chain analogue, tetra-n-butylammonium iodide (TBAI), is highly
instructive. The crystal structure of TBAI has been meticulously determined and revised,
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providing a robust model for understanding the structural motifs in tetraalkylammonium halides.

[1]

The solid crystal of tetra-n-butylammonium iodide belongs to the monoclinic crystal system with
the space group C2/c.[2][3] In this structure, the iodide anions occupy voids within the lattice
formed by the packing of the tetra-n-butylammonium cations.[1] The packing is further
stabilized by weak C—H---I interactions.[1]

Table 2: Crystallographic Data for Tetra-n-
butylammonium lodide

Parameter Value
Chemical Formula C16H36IN
Molar Mass ( g/mol ) 369.37
Crystal System Monoclinic
Space Group C2/c

a (A) 14.2806(6)
b (A) 14.1864(6)
c (A 19.5951(7)
a (°) 90

B () 111.149(3)
y(®) 920

Volume (A3) 3702.4(3)
Z 8
Temperature (K) 100

Data sourced from a redetermination of the crystal structure.[1]
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Table 3: Selected Bond Lengths and Angles for Tetra-n-
butylammonium lodide

Bond/Angle Length (A) / Angle (°)
N1-C1 1.527(3)
N1-C5 1.529(3)
N1-C9 1.528(3)
N1-C13 1.529(3)
C1-N1-C5 108.6(2)
C1-N1-C9 110.5(2)
C1-N1-C13 108.9(2)
C5-N1-C9 109.2(2)
C5-N1-C13 110.6(2)
C9-N1-C13 109.0(2)

Note: Specific bond lengths and angles for the butyl chains are not detailed here but generally
conform to standard sp3 carbon-carbon and carbon-hydrogen bond parameters.

Experimental Protocol for Crystal Structure

Determination (based on Tetra-n-butylammonium
lodide)

The crystallographic data for tetra-n-butylammonium iodide was obtained through single-crystal
X-ray diffraction. The following provides a generalized experimental methodology based on the
published redetermination of its structure.[1]

o Crystal Growth: Single crystals of tetra-n-butylammonium iodide suitable for X-ray diffraction
were grown from an appropriate solvent system.
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o Data Collection: A colorless block-shaped crystal was mounted on a diffractometer. The data
was collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more
precise structure. A Kuma KM-4-CCD four-circle diffractometer with Mo Ka radiation (A =
0.71073 A) was used.[1]

 Structure Solution and Refinement: The structure was solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a

riding model.

o Data Correction: An absorption correction was applied to the collected data.[1]

Molecular Geometry and Visualization

The tetraoctylammonium cation, similar to the tetrabutylammonium cation, is characterized by a
central nitrogen atom with four alkyl chains extending outwards. The overall geometry is
dictated by the tetrahedral arrangement of the C-N bonds, with the long octyl chains likely
exhibiting significant conformational flexibility. The iodide anion exists as a discrete counter-ion.

The following diagram illustrates the fundamental ionic relationship and the components of a
tetraalkylammonium iodide salt.
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lonic association in a tetraalkylammonium iodide salt.

Conclusion
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While a definitive crystal structure for tetraoctylammonium iodide is not yet available in the
public domain, a strong predictive model of its molecular geometry and crystal packing can be
formulated based on the known structure of its shorter-chain homologue, tetra-n-
butylammonium iodide, and crystallographic data from a tetraoctylammonium-containing co-
crystal. The tetraoctylammonium cation is expected to have a tetrahedral core with flexible octyl
chains, and in the solid state, it would form an ionic lattice with iodide anions. The detailed data
and experimental protocols for tetra-n-butylammonium iodide provided herein serve as a
valuable reference point for researchers working with this class of compounds. Further
research to elucidate the precise crystal structure of tetraoctylammonium iodide would be a
valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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